molecular formula C11H13N3 B3079544 3-Amino-4-(pyrrolidin-1-YL)benzonitrile CAS No. 1071346-50-3

3-Amino-4-(pyrrolidin-1-YL)benzonitrile

Cat. No.: B3079544
CAS No.: 1071346-50-3
M. Wt: 187.24 g/mol
InChI Key: FZPFYQRDXNAPOD-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-YL)benzonitrile is an organic compound that features a pyrrolidine ring attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: On an industrial scale, the production of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-(pyrrolidin-1-YL)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-4-(pyrrolidin-1-YL)benzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-(Pyrrolidin-1-YL)benzonitrile: Lacks the amino group, which may reduce its biological activity.

    3-Amino-4-(pyrrolidin-3-YL)benzonitrile: Similar structure but with a different position of the pyrrolidine ring, potentially altering its binding properties.

    4-(Pyrrolidin-3-yl)benzonitrile: Another derivative with variations in the pyrrolidine ring position.

Uniqueness: 3-Amino-4-(pyrrolidin-1-YL)benzonitrile stands out due to the presence of both the amino and pyrrolidine groups, which can synergistically enhance its biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

3-amino-4-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-9-3-4-11(10(13)7-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPFYQRDXNAPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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